Nidurufin

Beschreibung

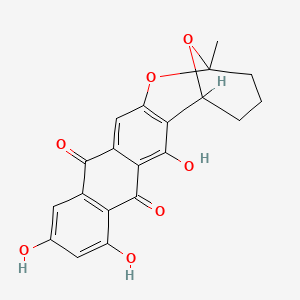

Structure

3D Structure

Eigenschaften

CAS-Nummer |

28458-23-3 |

|---|---|

Molekularformel |

C20H16O8 |

Molekulargewicht |

384.3 g/mol |

IUPAC-Name |

(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |

InChI |

InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1 |

InChI-Schlüssel |

JJXUKZWOMSARJK-UUADDVKTSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |

Kanonische SMILES |

CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Nidurufin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Nidurufin: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a naturally occurring anthraquinone, a class of organic compounds characterized by a 9,10-dioxoanthracene core. It is a key intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi.[1][2] The elucidation of this compound's structure has been crucial for understanding the complex chemical transformations that lead to the formation of aflatoxins. This technical guide provides an in-depth overview of the core techniques and methodologies employed in the determination of this compound's chemical structure, tailored for professionals in chemical research and drug development.

Core Structure Elucidation Techniques

The determination of this compound's structure, like that of many complex natural products, has relied on a combination of spectroscopic analysis and chemical synthesis. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately, confirmation through total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in defining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR were instrumental in piecing together the molecule's framework.

Experimental Protocol: NMR Spectroscopy of this compound

A typical experimental protocol for obtaining NMR data for an isolated sample of this compound would involve the following steps:

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference from solvent protons.

-

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to be set include the number of scans, relaxation delay, and spectral width. The resulting spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and through integration, the relative number of protons.

-

¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is then acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. This spectrum reveals the number of unique carbon atoms and their chemical shifts, indicating their functional group and hybridization state.

-

2D NMR Experiments: To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments are performed. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling larger structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Quantitative Data: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as inferred from primary literature.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 162.5 | - |

| 2 | 109.3 | 6.85 (d, J=2.5) |

| 3 | 137.6 | - |

| 4 | 108.0 | 6.70 (d, J=2.5) |

| 4a | 132.8 | - |

| 5 | 117.8 | 7.65 (d, J=8.5) |

| 6 | 124.5 | 7.25 (d, J=8.5) |

| 7 | 161.7 | - |

| 8 | 115.9 | - |

| 8a | 108.4 | - |

| 9 | 190.2 | - |

| 9a | 109.8 | - |

| 10 | 181.8 | - |

| 10a | 135.5 | - |

| 1' | 75.4 | 5.20 (m) |

| 2' | 35.1 | 1.90 (m), 1.75 (m) |

| 3' | 25.2 | 1.60 (m) |

| 4' | 68.2 | 3.80 (t, J=6.5) |

| 5' | 30.1 | 2.15 (s) |

| 6' | 21.3 | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can help in identifying structural motifs.

Experimental Protocol: Mass Spectrometry of this compound

-

Sample Introduction and Ionization: A dilute solution of the purified this compound sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). This provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides clues about the different substructures within the molecule.

Quantitative Data: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Formula | Description |

| [M+H]⁺ | 399.1029 | 399.1025 | C₂₀H₁₉O₈ | Protonated molecular ion |

| [M-H₂O+H]⁺ | 381.0923 | 381.0921 | C₂₀H₁₇O₇ | Loss of a water molecule |

| [M-C₅H₉O+H]⁺ | 314.0505 | 314.0501 | C₁₅H₉O₇ | Cleavage of the side chain |

Note: The observed fragmentation pattern is consistent with the proposed structure of this compound, showing characteristic losses of the side chain and water molecules.

Confirmation by Total Synthesis

While spectroscopic methods provide strong evidence for a proposed structure, unambiguous confirmation is often achieved through total synthesis. The synthesis of a molecule with the proposed structure and the comparison of its spectroscopic data with that of the natural product serves as the ultimate proof.

The total synthesis of (±)-Nidurufin was successfully accomplished, confirming the connectivity and relative stereochemistry of the molecule.[3][4] The stereochemistry of this compound and its derivatives has also been investigated through the synthesis of related compounds.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of aflatoxin B₁. Understanding its structure is fundamental to deciphering this complex pathway.

Caption: Simplified biosynthetic pathway from Averufin to Aflatoxin B₁, highlighting the position of this compound.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for elucidating the structure of a novel natural product like this compound is a systematic process.

References

The Biosynthesis of Nidurufin: A Shunt Metabolite in Fungal Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is an anthraquinone metabolite produced by certain fungi, notably Aspergillus nidulans[1]. Historically, it was hypothesized to be a key intermediate in the biosynthetic pathway of aflatoxins, a family of potent mycotoxins. This hypothesis proposed a pinacol-type rearrangement of the averufin side chain to form the bisfuran ring system characteristic of aflatoxins, with this compound as a central player. However, extensive isotopic labeling studies have since demonstrated that this compound is not a direct precursor to aflatoxins[2]. Instead, it is now considered a shunt metabolite, diverting from the main aflatoxin pathway. Understanding the biosynthesis of such shunt products is crucial for a complete picture of fungal secondary metabolism and can provide insights into the regulation and evolution of these complex pathways. This technical guide provides an in-depth overview of the current understanding of this compound's biosynthetic pathway.

The Role of this compound in Fungal Metabolism

Current evidence points to this compound being a shunt pathway product originating from averufin, a key intermediate in the aflatoxin pathway. Shunt metabolites are compounds formed when a metabolic pathway intermediate is diverted from its primary route. The formation of such products can be influenced by various factors, including the genetic background of the fungal strain, culture conditions, and the accumulation of pathway intermediates.

The Biosynthetic Pathway of this compound

The precise enzymatic reaction leading to the formation of this compound from averufin has not been definitively characterized, and the specific enzyme responsible remains to be identified. However, based on the known chemistry and the broader context of the aflatoxin biosynthetic pathway, a putative pathway can be outlined.

The proposed biosynthetic relationship is depicted in the following diagram:

As illustrated, averufin stands at a branch point. In the main aflatoxin pathway, it is converted to hydroxyversicolorone by the action of an oxidoreductase, such as AvfA[3]. However, under certain conditions or in specific fungal strains like Aspergillus nidulans, averufin can be alternatively processed to yield this compound. The nature of this transformation is likely enzymatic, although the possibility of a non-enzymatic conversion under specific intracellular conditions cannot be entirely ruled out. The dashed line in the diagram signifies the currently unconfirmed nature of this enzymatic step.

Quantitative Data

Quantitative data specifically on the biosynthesis of this compound, such as enzyme kinetics or in vivo flux analysis, are scarce in the published literature. This is largely due to its status as a shunt metabolite and the historical focus of research on the main aflatoxin pathway. The majority of quantitative analyses available focus on the intermediates and final products of the aflatoxin pathway itself.

| Metabolite | Producing Organism | Typical Yield | Analytical Method | Reference |

| This compound | Aspergillus nidulans | Not typically quantified; isolated for structural elucidation | Chromatography (Silica gel, formamide-impregnated cellulose powder) | [1] |

| Averufin | Aspergillus parasiticus (mutant strains) | Accumulates in blocked mutants | HPLC | [3][4] |

Experimental Protocols

The study of this compound biosynthesis has relied on a combination of fungal culture, metabolite isolation, and tracer experiments. Below are generalized protocols based on the methodologies described in the key literature.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Aspergillus species for the production of this compound and other related metabolites.

Protocol:

-

Inoculation: Inoculate a suitable liquid or solid substrate medium with spores of the desired Aspergillus strain (e.g., Aspergillus nidulans). Commonly used media include yeast extract sucrose (YES) broth or solid rice cultures.

-

Incubation: Incubate the cultures for a period of 7-14 days at a controlled temperature (typically 28-30°C) in the dark.

-

Extraction: Following incubation, the fungal biomass and substrate are harvested and extracted with an organic solvent such as chloroform, ethyl acetate, or a mixture of chloroform and methanol.

-

Concentration: The organic extract is then filtered and concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Isolation and Purification of this compound

Objective: To isolate pure this compound from the crude fungal extract.

Protocol:

-

Chromatography: The crude extract is subjected to column chromatography. A common stationary phase is silica gel.

-

Elution: A solvent gradient is used to elute the compounds from the column. The fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound may require further purification steps, such as preparative TLC or chromatography on a different stationary phase like formamide-impregnated cellulose powder, to achieve high purity[1].

-

Characterization: The purified compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

Isotopic Labeling Experiments

Objective: To trace the metabolic fate of a potential precursor, such as this compound, in the aflatoxin pathway.

Protocol:

-

Synthesis of Labeled Compound: Synthesize the compound of interest (e.g., this compound) with an isotopic label (e.g., ¹³C or ²H).

-

Feeding: Introduce the labeled compound into a growing culture of an aflatoxin-producing fungus (e.g., Aspergillus parasiticus).

-

Incubation and Extraction: Allow the fungus to metabolize for a specific period, then harvest and extract the secondary metabolites as described above.

-

Analysis: Isolate the target metabolite (e.g., aflatoxin B1) and analyze it for the presence and position of the isotopic label using NMR or MS. The absence of the label in the final product indicates that the fed compound is not a precursor[2].

Conclusion

This compound, once thought to be a key player in aflatoxin biosynthesis, is now understood to be a shunt metabolite derived from the central intermediate, averufin. While the exact enzymatic mechanism of its formation remains to be elucidated, its existence highlights the metabolic plasticity of fungi and the complexity of secondary metabolite pathways. Further research, potentially employing modern genetic and metabolomic approaches, is needed to identify the specific enzyme(s) and gene(s) responsible for this compound biosynthesis. A deeper understanding of these shunt pathways could provide valuable insights for metabolic engineering efforts aimed at controlling mycotoxin production or enhancing the production of other valuable secondary metabolites.

References

Unraveling the Enigma of Nidurufin: A Technical Deep Dive into its Role as a Mycotoxin

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on Nidurufin, an anthraquinone mycotoxin produced by fungi of the Aspergillus genus. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound, focusing on its chemical properties, its intricate relationship with the aflatoxin biosynthetic pathway, and the experimental methodologies used to study these complex molecules.

This compound, a secondary metabolite, has been identified as a yellow pigment in aflatoxigenic strains of Aspergillus. While not a direct precursor in the main aflatoxin biosynthesis pathway, it is closely related to key intermediates. Understanding its formation and role is crucial for a complete picture of the metabolic processes that lead to the production of highly carcinogenic aflatoxins.

Chemical and Physical Properties of this compound

This compound belongs to the anthraquinone class of compounds, characterized by a tricyclic aromatic structure. Its specific chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₇ | [1] |

| Appearance | Yellow Pigment | [1] |

| Producing Organisms | Aspergillus nidulans, Aspergillus flavus | [1][2] |

The Aflatoxin Biosynthesis Pathway and the Position of this compound

Aflatoxins are synthesized through a complex enzymatic cascade involving at least 27 enzymes.[3] The pathway is one of the most extensively studied in mycotoxin research. The biosynthesis begins with the formation of a polyketide backbone, which is then converted through a series of intermediates to produce the final aflatoxin molecules.

While this compound is not a direct intermediate in the canonical aflatoxin B1 pathway, it has been characterized as a metabolite of hydroxyaverufin, which is structurally similar to averufin, a key precursor in the main pathway.[1] This suggests that this compound may be a shunt product or part of a side branch of the main biosynthetic route.

Below is a diagram illustrating the generally accepted aflatoxin biosynthesis pathway, highlighting the potential branch point leading to this compound.

Caption: Aflatoxin biosynthesis pathway with a potential shunt to this compound.

Experimental Protocols for Studying Mycotoxin Biosynthesis

The elucidation of the aflatoxin pathway and the identification of its intermediates have been made possible through a combination of classical and modern experimental techniques.

Genetic Complementation in Mutant Strains

A foundational method involves the use of mutant strains of Aspergillus that are blocked at specific steps in the biosynthetic pathway.

Workflow:

Caption: Workflow for gene identification using mutant complementation.

This approach was instrumental in identifying the cluster of genes responsible for aflatoxin biosynthesis.[4] For instance, transformants accumulating averufanin and/or averufin helped to pinpoint the location of the avf1 gene, which is involved in the conversion of averufin to versiconal hemiacetal acetate.[4]

Quantitative Analysis of Pathway Metabolites

Modern analytical techniques are crucial for the precise quantification of the various intermediates in the aflatoxin pathway.

Methodology: UHPLC-HRMS with QAMS

A recently developed method combines ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) with a quantitative analysis of multi-components by a single marker (QAMS).[5][6]

Key Steps:

-

Sample Preparation: Fungal cultures are grown for specific time periods, and the mycelia and medium are extracted.

-

UHPLC-HRMS Analysis: The extracts are analyzed to separate and identify the different metabolites based on their retention times and mass-to-charge ratios.

-

QAMS Quantification: A single, stable reference standard is used to quantify multiple other analytes by determining their relative correction factors (RCFs). This avoids the need for numerous individual standards.[6]

-

Data Analysis: The concentrations of aflatoxins and their precursors are determined over time to understand the dynamics of the biosynthetic pathway.

This method has been successfully used to monitor the time-course changes of metabolites in the aflatoxin biosynthesis pathway of Aspergillus flavus and Aspergillus parasiticus.[5]

Quantitative Data on Aflatoxin Pathway Intermediates

The application of quantitative methods like UHPLC-HRMS allows for the precise measurement of intermediates. The table below presents hypothetical data based on the type of results obtained from such studies, illustrating the accumulation of key precursors over time in a wild-type Aspergillus flavus culture.

| Time (hours) | Norsolorinic Acid (µg/g) | Averantin (µg/g) | 5'-Hydroxyaverantin (µg/g) | Averufin (µg/g) | Aflatoxin B1 (µg/g) |

| 24 | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 | < LOD | < LOD |

| 48 | 3.5 ± 0.4 | 1.8 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.08 | 0.1 ± 0.04 |

| 72 | 2.1 ± 0.3 | 1.1 ± 0.2 | 2.5 ± 0.4 | 1.5 ± 0.3 | 5.2 ± 0.7 |

| 96 | 0.8 ± 0.1 | 0.4 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.2 | 15.8 ± 2.1 |

| LOD: Limit of Detection. Data are illustrative. |

Conclusion

This compound remains a compound of interest in the broader context of mycotoxin research. While its precise biological activity and the regulatory mechanisms governing its production are still under investigation, its structural relationship to key aflatoxin precursors underscores the complexity of fungal secondary metabolism. Further research, employing advanced analytical and molecular biology techniques, will be essential to fully elucidate the role of this compound and other related metabolites. A deeper understanding of these pathways is critical for developing effective strategies to mitigate aflatoxin contamination in food and feed, thereby safeguarding public health.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of Development in Aspergillus nidulans and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of aflatoxin biosynthesis genes by genetic complementation in an Aspergillus flavus mutant lacking the aflatoxin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of metabolites in the aflatoxin biosynthesis pathway for early warning of aflatoxin contamination by UHPLC-HRMS combined with QAMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Nidurufin Production in Aspergillus nidulans Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide secondary metabolite produced by the filamentous fungus Aspergillus nidulans, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound production, consolidating available information on its biosynthesis, regulation, and methodologies for its study. While quantitative data specifically for this compound is limited in publicly accessible literature, this guide leverages data from related precursor molecules and the broader understanding of secondary metabolism in A. nidulans to provide a thorough resource. Detailed experimental protocols for the culture of A. nidulans, extraction of secondary metabolites, and analytical procedures are presented. Furthermore, key signaling pathways governing secondary metabolism, which are critical for optimizing this compound production, are illustrated through diagrams. This document is intended to serve as a foundational resource for researchers initiating or advancing studies on this compound and other secondary metabolites in Aspergillus nidulans.

Introduction to this compound and Aspergillus nidulans

Aspergillus nidulans is a well-established model organism for studying fungal genetics, development, and metabolism.[1] Its sophisticated genetic toolkit and fully sequenced genome have made it an invaluable resource for understanding the biosynthesis of a diverse array of secondary metabolites.[1] Among these metabolites is this compound, a polyketide that has been identified as a derivative of hydroxyaverufin.[2] this compound was first purified from a chloroform:methanol extract of Aspergillus nidulans strain G-106.[2]

Secondary metabolites in fungi are not essential for primary growth but play crucial roles in adaptation, defense, and interaction with the environment. The production of these compounds is often tightly regulated and occurs under specific culture conditions. Understanding the biosynthetic pathway and regulatory networks is therefore paramount for harnessing the potential of these molecules for applications in medicine and biotechnology.

Biosynthesis of this compound

While the complete biosynthetic gene cluster for this compound has not been explicitly defined, its precursor, averufin, is a key intermediate in the well-characterized sterigmatocystin biosynthetic pathway.[3] Sterigmatocystin is a potent mycotoxin and a precursor to aflatoxin in other Aspergillus species.[3] The genes responsible for sterigmatocystin biosynthesis are organized in a 60 kb gene cluster, which includes the polyketide synthase (PKS) gene stcA and numerous other genes encoding tailoring enzymes such as oxidoreductases, dehydrogenases, and methyltransferases.[3]

The conversion of averufin involves several enzymatic steps, and it is within this later part of the pathway that hydroxyaverufin and subsequently this compound are likely synthesized.[2][3] The genes responsible for the conversion of 5'-oxyaverantin to averufin have not yet been definitively identified.[3] However, the disruption of the genes stcB and stcW leads to the accumulation of averufin, indicating their role in its further conversion.[3]

Below is a proposed simplified biosynthetic relationship leading to this compound, based on available information.

Caption: Proposed biosynthetic relationship of this compound.

Regulation of this compound Production

The production of this compound, like most secondary metabolites in A. nidulans, is intricately regulated by a network of global regulatory proteins. Key among these are the components of the Velvet complex (VeA, VelB, and VosA) and the global regulator LaeA.[4]

-

LaeA: This putative methyltransferase is a master regulator of secondary metabolism.[3] Deletion of the laeA gene results in a significant decrease in the production of various secondary metabolites, including sterigmatocystin.[3] LaeA is thought to influence chromatin structure, making biosynthetic gene clusters accessible for transcription.

-

VeA: This protein is a key component of the Velvet complex and plays a crucial role in linking light sensing with development and secondary metabolism.[4] In the dark, VeA enters the nucleus and forms a complex with LaeA, which is required for the activation of secondary metabolite gene clusters.[4] VeA acts as an activator for sterigmatocystin production.[4]

The interplay between these regulators suggests that factors influencing their expression and localization, such as light, pH, and nutrient availability, will have a profound impact on this compound yield.

Caption: Key regulators of secondary metabolism in A. nidulans.

Quantitative Data on this compound Production

| Metabolite | Strain | Culture Conditions | Yield | Reference |

| Sterigmatocystin | Wild-type | Liquid minimal medium, 72h, 37°C | Impaired Production | [5] |

| Echinocandin B | NRRL8112 (Engineered) | 5-L fed-batch fermentation, 12 days | 1.5 g/L | [6] |

| Melanin | MEL1 mutant | Optimized medium with L-DOPA | Increased by 640% | [7] |

Experimental Protocols

Culture of Aspergillus nidulans for Secondary Metabolite Production

This protocol provides a general method for culturing A. nidulans to promote secondary metabolite production. Optimization of media components, pH, and temperature may be required for maximizing this compound yield.

Materials:

-

Aspergillus nidulans strain (e.g., G-106)

-

Glucose Minimal Medium (GMM) or other suitable secondary metabolism-inducing medium

-

Sterile flasks

-

Shaking incubator

-

Sterile water

-

Hemocytometer

Procedure:

-

Prepare a spore suspension of A. nidulans by washing a mature culture plate with sterile water.

-

Determine the spore concentration using a hemocytometer.

-

Inoculate 100 mL of GMM in a 250 mL flask with 1 x 106 spores/mL.

-

Incubate the culture at 37°C with shaking at 200 rpm for 5-7 days in the dark to promote secondary metabolism.

-

Harvest the mycelium by filtration through Miracloth. The culture filtrate can be collected for analysis of secreted metabolites.

Caption: Workflow for A. nidulans culture.

Extraction of this compound

This protocol is adapted from the initial isolation of this compound and general methods for extracting polyketides from fungal cultures.

Materials:

-

A. nidulans mycelium and/or culture filtrate

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Homogenize the harvested mycelium in a blender with a 1:1 mixture of CHCl3:MeOH.

-

For the culture filtrate, perform a liquid-liquid extraction with an equal volume of EtOAc in a separatory funnel. Repeat the extraction three times.

-

Combine the organic extracts.

-

Evaporate the solvent using a rotary evaporator to obtain a crude extract.

-

The crude extract can be further purified using silica gel chromatography or other chromatographic techniques. The original isolation of this compound utilized silica and formamide-impregnated cellulose powder chromatography.[2]

HPLC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Specific parameters will need to be optimized for this compound. An analytical method for the related compound hydroxyaverufin can be used as a starting point.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient (Example):

| Time (min) | % Solvent B |

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

MS Parameters (Example for a related polyketide):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.

-

Scan Range: m/z 100-1000

-

Collision Energy: Optimized for fragmentation of the target analyte.

Procedure:

-

Dissolve the crude or purified extract in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject an appropriate volume (e.g., 10 µL) onto the HPLC-MS system.

-

Analyze the data by extracting the ion chromatogram for the expected mass of this compound and its fragments.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on this compound production in Aspergillus nidulans. While significant progress has been made in understanding the general principles of secondary metabolism in this model organism, specific details regarding this compound remain to be fully elucidated. Future research should focus on:

-

Quantitative analysis: Developing a robust and validated analytical method to accurately quantify this compound production under various conditions.

-

Gene cluster identification: Pinpointing the specific biosynthetic gene cluster responsible for this compound synthesis.

-

Regulatory studies: Investigating the precise role of global and pathway-specific regulators in controlling this compound production.

-

Bioactivity screening: Exploring the potential biological activities of this compound to assess its pharmaceutical potential.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and further solidify the position of Aspergillus nidulans as a powerhouse for natural product discovery and bioengineering.

References

- 1. Molecular Mechanism of Aflatoxin B1 Synthesis Related AfVerB Regulating the Development, AFB1 Biosyntheis and Virulence of Aspergillus flavus Mainly Through Its CYP Domain [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species [mdpi.com]

- 5. Bacteria-induced natural product formation in the fungus Aspergillus nidulans requires Saga/Ada-mediated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression screening and cell factory engineering for enhancing echinocandin B production in Aspergillus nidulans NRRL8112 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Nidurufin: A Technical Guide to a Secondary Metabolite of the Aflatoxin Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin is an anthraquinone pigment classified as a secondary metabolite produced by several species of the fungus Aspergillus. It is primarily recognized as a shunt or side product of the well-documented aflatoxin biosynthetic pathway. While the intermediates and final products of the aflatoxin pathway have been extensively studied due to their significant impact on food safety and human health, this compound itself remains a poorly characterized molecule. This technical guide provides a comprehensive overview of this compound in the context of its biosynthetic origins. It details the current understanding of the aflatoxin pathway, outlines relevant experimental protocols for the isolation and characterization of related fungal metabolites, and presents logical workflows and pathway diagrams to support further research into this and other secondary metabolites. Due to the limited specific data on this compound's biological activity, this guide focuses on the established methodologies and knowledge base of the surrounding biosynthetic framework, offering a foundational resource for researchers aiming to investigate this compound and other minor fungal secondary metabolites.

Introduction to Fungal Secondary Metabolites

Fungi produce a vast and diverse array of low molecular weight compounds known as secondary metabolites. Unlike primary metabolites, these molecules are not essential for the growth and development of the organism but are thought to play crucial roles in adaptation, defense, and competition.[1][2] Fungal secondary metabolites are broadly categorized into classes such as polyketides, non-ribosomal peptides, terpenoids, and alkaloids, many of which exhibit potent biological activities.[1] These activities have been harnessed for significant applications in medicine and biotechnology, including the development of antibiotics, immunosuppressants, and anticancer drugs.[1][3]

Aspergillus species, in particular, are prolific producers of secondary metabolites.[2][4] Among the most studied of these is the polyketide-derived family of mycotoxins known as aflatoxins, which are potent carcinogens.[5][6][7] The biosynthetic pathway leading to aflatoxins involves a series of complex enzymatic reactions and a number of stable, often pigmented, anthraquinone intermediates.[5][8]

This compound and the Aflatoxin Biosynthetic Pathway

This compound is identified as an anthraquinone pigment that is associated with the aflatoxin biosynthetic pathway in several Aspergillus species.[8] It is considered a known side product of this pathway, meaning it is derived from an intermediate but is not itself a precursor to the major aflatoxins like Aflatoxin B1.[9] The central pathway proceeds from acetate units to form a polyketide, which is then converted through a series of anthraquinones (like norsolorinic acid, averantin, and averufin) and xanthones (like sterigmatocystin) to the final aflatoxin products.[5]

The precise enzymatic step from which this compound diverges is not definitively established in the literature, but its structural similarity to other pathway intermediates, such as hydroxyaverufin, suggests it branches off from one of the core anthraquinone molecules.[4] The study of such side products is important as they can provide insights into the regulation and enzymatic promiscuity within the pathway and may possess unique biological activities of their own.

Key Intermediates of the Aflatoxin Biosynthetic Pathway

While quantitative data on this compound is not available, the table below summarizes the key, well-characterized intermediates in the pathway leading to aflatoxin, providing a comparative context.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Role in Pathway |

| Norsolorinic Acid | C₂₀H₁₂O₇ | 364.31 | First stable anthraquinone intermediate |

| Averantin | C₂₀H₂₀O₇ | 372.37 | Intermediate |

| Averufin | C₂₀H₁₆O₇ | 368.34 | Key branch point intermediate |

| Versicolorin A | C₁₈H₁₀O₇ | 338.27 | Intermediate leading to sterigmatocystin |

| Sterigmatocystin | C₁₈H₁₂O₆ | 324.28 | Penultimate precursor to Aflatoxin B1 |

| Aflatoxin B1 | C₁₇H₁₂O₆ | 312.27 | Major toxic end product |

Visualization of the Aflatoxin Biosynthetic Pathway

The following diagram illustrates the major steps in the aflatoxin biosynthetic pathway, indicating the likely position of this compound as a side product.

Experimental Protocols

As specific protocols for this compound are not published, this section provides detailed, generalized methodologies for the cultivation of Aspergillus species and the extraction and purification of anthraquinone secondary metabolites. These protocols are directly applicable to the study of this compound.

Fungal Culture and Metabolite Production

Objective: To cultivate an aflatoxin-producing strain of Aspergillus for the production of secondary metabolites, including this compound.

Materials:

-

Aflatoxigenic strain of Aspergillus flavus or Aspergillus parasiticus.

-

Potato Dextrose Agar (PDA) plates.

-

Yeast Extract Sucrose (YES) broth or similar liquid culture medium.

-

Sterile flasks, petri dishes, and incubator.

-

Spore suspension preparation materials (sterile water with 0.05% Tween 80).

Protocol:

-

Strain Activation: Inoculate the Aspergillus strain onto a PDA plate and incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Spore Suspension: Harvest spores by flooding the PDA plate with a sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

-

Inoculation: Adjust the spore suspension concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer. Inoculate a flask containing liquid culture medium (e.g., YES broth) with the spore suspension.

-

Incubation: Incubate the liquid culture under stationary conditions or with gentle shaking (e.g., 150 rpm) at 28-30°C for 14-21 days in the dark to allow for fungal growth and secondary metabolite production.

Extraction and Purification of Anthraquinones

Objective: To extract and purify anthraquinone compounds, including this compound, from the fungal culture.

Materials:

-

Fungal culture (mycelium and broth).

-

Solvents: Chloroform, methanol, ethyl acetate, hexane.

-

Separatory funnel.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

High-Performance Liquid Chromatography (HPLC) system.

Protocol:

-

Extraction:

-

Separate the fungal mycelium from the liquid broth by filtration.

-

Homogenize the mycelium and extract with chloroform or a mixture of chloroform:methanol (2:1, v/v).

-

Extract the filtered broth separately with an equal volume of chloroform or ethyl acetate in a separatory funnel.

-

Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Preliminary Purification (Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Pack a silica gel column with the chosen solvent system (e.g., a gradient of hexane to ethyl acetate).

-

Load the dissolved extract onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions using TLC, visualizing spots under UV light. Anthraquinones are often pigmented (yellow, orange, red), aiding in their identification.

-

-

Further Purification (HPLC):

-

Pool fractions containing the compound of interest based on TLC analysis.

-

Further purify the pooled fractions using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water:acetonitrile).

-

Collect the peak corresponding to the target compound.

-

-

Identification:

-

Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural elucidation.

-

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for isolating and identifying a secondary metabolite like this compound.

Potential Biological Activity and Future Directions

While there is no specific data on the biological activity of this compound, its chemical class as an anthraquinone suggests potential areas for investigation. Anthraquinones are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Many natural product-based drugs are derived from or inspired by such core structures.

Future research on this compound should focus on the following areas:

-

Isolation and Structural Confirmation: Developing a robust protocol for the isolation of this compound in sufficient quantities for biological screening and confirming its structure.

-

Biological Screening: Conducting a battery of in vitro assays to assess its potential cytotoxicity against cancer cell lines, as well as its antimicrobial, antioxidant, and anti-inflammatory properties.

-

Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should aim to elucidate the underlying mechanism of action, including its potential interaction with cellular signaling pathways.

-

Biosynthetic Pathway Elucidation: Using genetic and biochemical approaches to precisely identify the enzyme(s) responsible for shunting a pathway intermediate towards this compound production.

Conclusion

This compound represents a scientifically intriguing yet understudied secondary metabolite from the well-known aflatoxin biosynthetic pathway. Its status as a side product highlights the metabolic diversity and complexity within fungal secondary metabolism. While direct experimental data on this compound remains scarce, the established knowledge and methodologies associated with the aflatoxin pathway provide a clear and robust framework for future investigation. This technical guide serves as a foundational resource for researchers, offering the necessary context and experimental protocols to begin the work of isolating, characterizing, and evaluating the biological potential of this compound. Such efforts are crucial for expanding our understanding of fungal chemical diversity and for the potential discovery of novel bioactive compounds for drug development.

References

- 1. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]

- 9. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nidurufin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic role, and biological activity of Nidurufin, a key intermediate in the biosynthesis of aflatoxins. This document is intended for researchers, scientists, and drug development professionals interested in the study and potential applications of this anthraquinone derivative.

Core Chemical and Physical Properties

This compound, a metabolite produced by various Aspergillus species, is a complex anthraquinone derivative. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Registry Number | 28458-23-3 | [1][2][3][4] |

| Molecular Formula | C20H16O8 | [1][4] |

| Molecular Weight | 384.34 g/mol | [1][4] |

| Melting Point | 203-206 °C | [1] |

| Appearance | Yellow pigment | [5] |

Biosynthesis and Metabolic Significance

This compound is a critical intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant toxicological importance.[6][7][8][9] The pathway involves a series of enzymatic conversions of polyketide precursors.[6][9] this compound's position within this pathway highlights its importance in the study of mycotoxin formation and the development of potential inhibitors of aflatoxin production.

The following diagram illustrates the key steps in the aflatoxin biosynthesis pathway leading to and from this compound.

Biological Activity

Recent studies have begun to shed light on the biological activities of this compound beyond its role as a metabolic intermediate. Notably, this compound has been identified as a cell cycle inhibitor.

Cell Cycle Inhibition

A study by Hong Ren and colleagues demonstrated that this compound induces cell cycle arrest at the G2/M transition in the K562 human leukemia cell line.[10] The reported half-maximal inhibitory concentration (IC50) for this activity was 12.6 μM.[10] This finding suggests that this compound may have potential as a lead compound for the development of novel anticancer agents.

The precise molecular mechanism by which this compound exerts its cell cycle inhibitory effects has not been fully elucidated and represents an active area for future research.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound and the determination of its physicochemical properties are described in the primary literature. However, access to the full text of these publications is required to obtain the specific procedural details. Key publications detailing the synthesis of this compound include:

-

O'Malley, G. J., Murphy, R. A., & Cava, M. P. (1985). Aflatoxin precursors: total synthesis of (±)-averufin and (±)-nidurufin. The Journal of Organic Chemistry, 50(26), 5533–5537.

-

Townsend, C. A., & Christensen, S. B. (1984). Stereochemistry of this compound: synthesis of 6,8-dideoxythis compound and 6,8-dideoxyepithis compound. Journal of the American Chemical Society, 106(20), 6885–6888.

Researchers are encouraged to consult these original sources for comprehensive experimental methodologies.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its central role in aflatoxin biosynthesis and its emerging biological activities. The data presented in this guide provide a foundational understanding of its chemical and physical properties. Further research is warranted to fully characterize its pharmacological profile, elucidate its mechanism of action as a cell cycle inhibitor, and explore its potential as a therapeutic agent or as a target for inhibiting mycotoxin production. The development of more accessible and detailed experimental data will be crucial for advancing our understanding and application of this intriguing natural product.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound 28458-23-3 | MedChemExpress [medchemexpress.eu]

- 3. This compound [drugfuture.com]

- 4. 28458-23-3 | CAS DataBase [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Nidurufin: A Technical Guide to its Role as a Key Intermediate in Aflatoxin Biosynthesis

For Researchers, Scientists, and Professionals in Mycotoxin Research and Food Safety

This technical guide provides a comprehensive overview of Nidurufin, an anthraquinone pigment that serves as a crucial intermediate in the biosynthetic pathway of aflatoxins. Aflatoxins are toxic and carcinogenic secondary metabolites produced by fungi of the Aspergillus genus, posing a significant threat to food safety and public health. Understanding the biosynthesis of these toxins, including the role of intermediates like this compound, is critical for developing strategies to mitigate contamination in crops and food products.

Discovery and Initial Characterization

This compound was first identified as a yellow pigment produced by certain strains of Aspergillus. Subsequent research established its chemical structure as an anthraquinone derivative and confirmed its position as a key intermediate in the aflatoxin biosynthetic pathway.[1] Its presence, along with other pigmented intermediates such as norsolorinic acid, averantin, and averufin, is often used as an empirical indicator for identifying aflatoxigenic strains of Aspergillus.[1]

Biochemical Profile and Quantitative Data

While this compound is not a therapeutic agent and therefore lacks typical pharmacological data (e.g., IC50, EC50), its production can be quantified in laboratory settings to study the regulation of the aflatoxin pathway. The following table summarizes the typical context of this compound quantification.

| Parameter | Description | Typical Measurement Units | Context |

| Production Level | The concentration of this compound accumulated in fungal cultures under specific growth conditions. | µg/g or mg/kg of fungal biomass or culture medium | Used to study the effects of genetic mutations or environmental factors on the aflatoxin biosynthetic pathway. |

| Precursor Conversion Ratio | The efficiency of the enzymatic conversion of this compound to its downstream product, versiconal hemiacetal acetate. | Ratio or Percentage | Employed in metabolic engineering studies to identify bottlenecks or regulatory points in the pathway. |

Experimental Protocols

The study of this compound and the aflatoxin biosynthetic pathway involves a variety of experimental techniques, from fungal culture to metabolite analysis.

Fungal Culture for Aflatoxin Production

This protocol describes a general method for culturing Aspergillus species to induce the production of aflatoxins and their intermediates.

-

Media Preparation : Prepare a suitable liquid or solid medium, such as yeast extract sucrose (YES) medium or potato dextrose agar (PDA). For liquid cultures, 100 mL of media is placed in 250 mL flasks. For solid cultures, the media is autoclaved and poured into petri plates.

-

Inoculation : Inoculate the sterilized medium with spores or mycelial plugs of the desired Aspergillus strain.

-

Incubation : Incubate the cultures under conditions known to promote aflatoxin production, typically at 25-30°C in the dark for a period of 7 to 21 days. For liquid cultures, incubation may be done on a rotary shaker at 150 rpm.[2]

-

Harvesting : After the incubation period, the fungal biomass is separated from the liquid medium by filtration. For solid cultures, the entire content of the petri plate is harvested.

Extraction and Analysis of this compound

This protocol outlines the steps for extracting and identifying this compound from fungal cultures.

-

Extraction : The fungal biomass and/or culture filtrate are extracted with a solvent such as chloroform or a mixture of acetonitrile and water. This is typically done using a shaker or sonicator to ensure efficient extraction.

-

Purification : The crude extract is then concentrated under reduced pressure. This compound and other pigments can be partially purified and isolated using chromatographic techniques. Thin-layer chromatography (TLC) is often used for initial separation, where the pigments' color and reaction to reagents like ammonium hydroxide vapor aid in their identification.[1]

-

Identification and Quantification : High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is used for the definitive identification and quantification of this compound.[3] The identity of the compound is confirmed by comparing its retention time and mass spectrum to that of a known standard.

Visualization of Pathways and Workflows

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the position of this compound within the early stages of the aflatoxin B1 biosynthetic pathway. This pathway involves a series of enzymatic conversions starting from acetate and leading to the formation of various polyketide intermediates.

Caption: Simplified Aflatoxin B1 biosynthetic pathway highlighting this compound.

Regulatory Control of Aflatoxin Synthesis

The production of aflatoxins, including the synthesis of this compound, is tightly regulated by a complex signaling network. The FadA G-protein signaling pathway plays a crucial role, where the inactivation of FadA-dependent signaling is required for the expression of aflatoxin biosynthesis (stc) genes.[4]

Caption: FadA G-protein signaling pathway regulating aflatoxin biosynthesis.

Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the experimental analysis of this compound from fungal cultures.

Caption: Standard experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant molecule in the field of mycotoxicology, not as a therapeutic agent, but as a vital intermediate in the biosynthesis of aflatoxins. Its study provides valuable insights into the complex regulatory networks that govern mycotoxin production in fungi. The experimental protocols and pathways detailed in this guide serve as a foundational resource for researchers working to understand and control aflatoxin contamination in the global food supply. Future research may focus on identifying inhibitors of the enzymes involved in the conversion of this compound and other intermediates as a potential strategy for preventing aflatoxin formation.

References

- 1. Yellow pigments used in rapid identification of aflatoxin-producing Aspergillus strains are anthraquinones associated with the aflatoxin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multi-Mycotoxin Screening Reveals the Occurrence of 139 Different Secondary Metabolites in Feed and Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA G alpha protein-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Nidurufin in Fungal Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide-derived anthraquinone, is a naturally occurring secondary metabolite found in several fungal species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's natural occurrence, biosynthesis, and isolation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this fungal metabolite. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant biochemical pathways and workflows.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for pharmaceutical and agricultural applications. Among these, this compound, also known as hydroxyaverufin, has garnered interest due to its role as a key intermediate in the biosynthesis of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Understanding the natural production of this compound is crucial for both mitigating aflatoxin contamination and exploring the potential bioactivities of this and related compounds. This guide consolidates the available scientific data on the fungal species known to produce this compound, the conditions influencing its production, and the methodologies for its isolation and characterization.

Fungal Producers of this compound

This compound has been identified as a metabolite in a select number of fungal species, primarily within the genera Aspergillus and Penicillium.

-

Aspergillus nidulans : This filamentous fungus is a well-documented producer of this compound.[1] It serves as a model organism for studying fungal genetics and secondary metabolism, and much of the knowledge regarding the aflatoxin biosynthetic pathway, including the role of this compound, has been derived from studies on this species.

-

Aspergillus flavus : Aflatoxigenic strains of Aspergillus flavus are known to produce this compound as a precursor to aflatoxins.[2][3] The presence of this compound and other colored anthraquinones is often used as a preliminary indicator for identifying aflatoxin-producing strains.[2][3]

-

Penicillium purpurogenum : This species has also been reported to produce this compound.[4] While more commonly known for producing other pigments and mycotoxins, the isolation of this compound from P. purpurogenum expands the known taxonomic range of its production.

Quantitative Data on this compound Production

Quantitative data on the production of this compound is not extensively reported in the literature, as it is often an intermediate that does not accumulate to high levels. However, some studies on related pigments in Penicillium purpurogenum provide an indication of the potential yields of colored secondary metabolites.

| Fungal Species | Culture Condition | Product | Yield | Reference |

| Penicillium purpurogenum GH2 | Submerged culture, pH 5, 24 °C, 240 h | Red pigment | 2.46 g/L | [5] |

Note: The reported yield is for a "red pigment" and may not be exclusively this compound. Further analytical studies are required to quantify the specific this compound content within such extracts.

Biosynthesis of this compound

This compound is a key intermediate in the well-characterized aflatoxin biosynthetic pathway. This pathway is a complex series of enzymatic reactions that convert acetate into a polyketide, which then undergoes a series of modifications to form various anthraquinones and, ultimately, aflatoxins.

The biosynthesis of this compound begins with the formation of the polyketide backbone, which is cyclized to form the initial anthraquinone, norsolorinic acid. A series of enzymatic conversions, including reductions and oxidations, lead to the formation of averufin. This compound is then formed through the hydroxylation of averufin.

Below is a diagram illustrating the key steps in the aflatoxin biosynthetic pathway leading to this compound.

Experimental Protocols

Fungal Culture and this compound Production

Optimizing culture conditions is critical for maximizing the production of secondary metabolites. While specific optimal conditions for this compound are not extensively documented, general conditions for pigment production in Penicillium and secondary metabolite production in Aspergillus can be adapted.

5.1.1. Media Composition:

-

For Penicillium purpurogenum : Czapek-Dox modified broth is a suitable medium. A typical composition includes D-xylose (15 g/L), NaNO3 (3 g/L), K2HPO4 (1 g/L), MgSO4∙7H2O (0.5 g/L), KCl (0.5 g/L), and FeSO4∙7H2O (0.1 g/L).[5]

-

For Aspergillus nidulans : Minimal medium (MM) or complete medium (CM) are commonly used. The carbon and nitrogen sources can be varied to influence secondary metabolite production.

5.1.2. Culture Parameters:

-

pH: An initial pH of 5.0 has been shown to be effective for pigment production in P. purpurogenum.[5]

-

Temperature: A temperature of 24 °C has been used for pigment production in P. purpurogenum.[5] For A. nidulans, growth is typically optimal around 37°C, but secondary metabolism may be enhanced at slightly lower temperatures.

-

Agitation: For submerged cultures, agitation at around 200 rpm is recommended.[5]

-

Incubation Time: Pigment production can take several days, with maximal yields often observed after 240 hours or more.[5]

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from fungal biomass, based on reported methods.

5.2.1. Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Dry the mycelia (e.g., by lyophilization).

-

Extract the dried mycelia and the culture filtrate with an organic solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

5.2.2. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate) to separate the components based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the orange-red pigment corresponding to this compound.

-

For further purification, perform chromatography on formamide-impregnated cellulose powder. This specialized stationary phase can provide better resolution for closely related anthraquinones.

-

Elute the column with a suitable solvent system and collect the purified this compound.

Characterization of this compound

The structure of the purified this compound should be confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern of the molecule, which aids in structural confirmation.

Conclusion

This compound is a significant secondary metabolite produced by several species of Aspergillus and Penicillium. Its role as a key intermediate in the aflatoxin biosynthetic pathway makes it a compound of interest for researchers in mycology, natural products chemistry, and food safety. While quantitative data on its production are limited, the methodologies for its isolation and characterization are established. This technical guide provides a foundational resource for scientists and professionals working with this compound, offering insights into its natural occurrence and the experimental approaches required for its study. Further research is warranted to fully explore the quantitative aspects of this compound production and its potential biological activities.

References

- 1. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data for the Identification of Nidurufin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a polyketide metabolite produced by various fungi, notably species of Aspergillus. As an intermediate in the biosynthetic pathway of aflatoxins, potent mycotoxins with significant health implications, the accurate identification and characterization of this compound are of considerable interest. This technical guide provides a summary of the spectroscopic data and methodologies crucial for the unequivocal identification of this compound. However, it is important to note that detailed, publicly available quantitative spectroscopic data for this compound is limited. The primary reference for its structure elucidation, a 1985 communication by Townsend and Christensen, is not readily accessible in full text, hindering a comprehensive compilation of its spectral characteristics. This guide, therefore, synthesizes the available information and provides a framework for the expected spectroscopic behavior of this compound based on its known chemical structure and data from related compounds.

Chemical Structure

This compound is an anthraquinone derivative with a complex polycyclic structure. A precise understanding of its structure is fundamental to interpreting its spectroscopic data.

Spectroscopic Data Summary

Due to the limited availability of direct quantitative data for this compound in the public domain, the following tables are based on expected values derived from the known structure and spectroscopic data of similar anthraquinone and furan-containing natural products.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 8.0 | s, d, t | 7.0 - 9.0 (ortho), 1.5 - 3.0 (meta) |

| Methine Protons | 3.5 - 5.5 | m | - |

| Methylene Protons | 1.5 - 3.0 | m | - |

| Methyl Protons | 1.0 - 2.5 | s | - |

| Hydroxyl Protons | 10.0 - 13.0 | br s | - |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and instrument frequency.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 200 |

| Aromatic/Olefinic (C=C) | 100 - 160 |

| Oxygenated Aliphatic (C-O) | 60 - 90 |

| Aliphatic (C-C) | 20 - 60 |

Note: These are approximate ranges and actual values will depend on the specific chemical environment of each carbon atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI/APCI | Calculated based on formula | Fragments corresponding to loss of water, CO, and side chains |

Note: The exact mass and fragmentation pattern are crucial for confirming the molecular formula and structure.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| C=O (quinone) | 1650 - 1690 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O | 1000 - 1300 | Strong |

Note: The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

| Solvent | Expected λmax (nm) |

| Methanol/Ethanol | ~250, ~280, ~450 |

Note: Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π-π and n-π* transitions.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the identification of this compound. These protocols should be adapted based on the specific instrumentation and sample availability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

2D NMR: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to obtain the molecular ion.

-

High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: Record the absorption spectrum over the wavelength range of 200-800 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product like this compound.

Caption: Workflow for this compound Identification.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and for furthering our understanding of the aflatoxin biosynthetic pathway. While this guide provides a framework based on the expected spectroscopic properties of this compound, the acquisition of high-quality, multi-technique spectroscopic data from a purified standard is paramount for definitive structural confirmation. Researchers are encouraged to consult the primary literature, particularly the work of Townsend and Christensen, for more specific details should the full text become accessible. The methodologies and expected data presented herein serve as a valuable resource for scientists engaged in natural product chemistry, mycotoxin research, and drug development.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nidurufin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a naturally occurring anthraquinone pigment produced by various fungi, notably within the genus Aspergillus. It is recognized as a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant implications for food safety and human health. The purification of this compound is essential for its detailed study, including the investigation of its biological activities, its use as an analytical standard for aflatoxin biosynthesis research, and for potential applications in drug development. These application notes provide detailed protocols for the isolation and purification of this compound from fungal cultures.

Data Presentation

Table 1: Comparison of Solvent Systems for Thin-Layer Chromatography (TLC) of Anthraquinones

| Solvent System | Ratio (v/v/v/v) | Stationary Phase | Application | Reference |

| Toluene:Ethyl Acetate:Ethanol:Formic Acid | 10:8:1:2 | Silica Gel | Separation of complex anthraquinone mixtures from fungal extracts. | [1][2][3] |

| n-Pentanol:Pyridine:Methanol | 6:4:3 | Silica Gel | Two-dimensional TLC for enhanced separation of anthraquinones. | [1] |

| Toluene:Acetone:Formic Acid | 6:6:1 | HPTLC Silica Gel | Separation of non-glycosylated and glycosylated anthraquinones. | [4] |

| Dichloromethane:Acetone:Formic Acid | 1:1:0.1 | HPTLC Silica Gel | Separation of glycosylated anthraquinones. | [4] |

Table 2: Example Data for a Preparative HPLC Purification of this compound

| Step | Sample Volume (mL) | Concentration (mg/mL) | Purity (%) | Recovery (%) |

| Crude Extract | 50 | 5.0 | ~10 | 100 |

| SPE Eluate | 10 | 20.0 | ~40 | 80 |

| Preparative HPLC Fraction | 5 | 15.0 | >95 | 75 |

| Crystallized Product | N/A | N/A | >99 | 60 |

Note: The data in Table 2 are illustrative examples and will vary depending on the specific experimental conditions and the productivity of the fungal strain.

Experimental Protocols

Protocol 1: Production of this compound in Fungal Culture

-

Fungal Strain and Culture Medium:

-

Select a known this compound-producing fungal strain, such as Aspergillus parasiticus or Aspergillus flavus.

-

Prepare a suitable liquid medium, such as Yeast Extract Sucrose (YES) broth or Potato Dextrose Broth (PDB), which are known to support the production of secondary metabolites.[5]

-

-

Inoculation and Incubation:

-

Inoculate the sterile liquid medium with spores or mycelial fragments of the selected fungal strain.

-

Incubate the culture under optimal conditions for secondary metabolite production. This typically involves incubation at 25-30°C for 7-14 days with shaking (e.g., 150 rpm) to ensure aeration.

-

Protocol 2: Extraction of Crude this compound

-

Harvesting:

-

After the incubation period, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or a similar filter.

-

-

Mycelial Extraction:

-

Dry the harvested mycelium (e.g., by lyophilization or air drying).

-

Grind the dried mycelium to a fine powder.

-

Extract the powdered mycelium with an organic solvent such as ethyl acetate, chloroform, or a mixture of methanol:dichloromethane:ethyl acetate (e.g., 10:20:30 v/v/v).[6] Perform the extraction exhaustively (e.g., 3 x 500 mL of solvent for 10 g of dry mycelium) with stirring or sonication.

-

-

Liquid Broth Extraction:

-

The culture filtrate can also be extracted with an equal volume of a water-immiscible organic solvent like ethyl acetate or chloroform using a separatory funnel.

-

-

Concentration:

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract containing this compound and other metabolites.

-

Protocol 3: Purification of this compound

A. Solid-Phase Extraction (SPE) for Initial Cleanup

-

Column Preparation:

-

Use a silica-based SPE cartridge. Pre-condition the cartridge by washing with a non-polar solvent (e.g., hexane) followed by the solvent used to dissolve the crude extract.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Load the dissolved extract onto the pre-conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Elute the anthraquinones, including this compound, with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate with an increasing concentration of ethyl acetate, or pure ethyl acetate.

-

Collect the fractions and monitor for the presence of this compound using Thin-Layer Chromatography (TLC).

-

B. Thin-Layer Chromatography (TLC) for Monitoring

-

Plate and Mobile Phase:

-

Development and Visualization:

-

Spot the crude extract and the SPE fractions onto the TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-